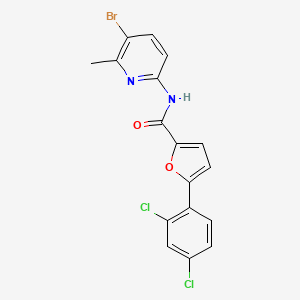

![molecular formula C14H17Cl2NO4 B4955478 methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

methyl N-[(2,4-dichlorophenoxy)acetyl]valinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-[(2,4-dichlorophenoxy)acetyl]valinate, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the class of benzoic acid herbicides and is known for its selective activity against dicotyledonous plants. Dicamba has been used for over 50 years and has been the subject of extensive scientific research to understand its mechanism of action and its potential impact on the environment.

Mecanismo De Acción

Dicamba works by disrupting the growth and development of dicotyledonous plants. It mimics the action of the plant hormone auxin, which regulates plant growth. When dicamba is applied to a plant, it is taken up by the plant and transported to the growing tips. Once there, it causes abnormal growth and development, leading to the death of the plant.

Biochemical and Physiological Effects:

Dicamba has been shown to have a range of biochemical and physiological effects on plants. It disrupts the normal functioning of plant cells, leading to cell death. It also affects the production of proteins and enzymes that are essential for plant growth and development. Additionally, dicamba can cause oxidative stress in plants, leading to the production of reactive oxygen species that can damage plant cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective activity against dicotyledonous plants makes it a useful tool for studying the effects of herbicides on specific plant species. However, dicamba can be difficult to work with due to its volatility and potential for drift. It is also toxic to some plant species, making it unsuitable for use in certain experiments.

Direcciones Futuras

There are several areas of future research that could be explored in relation to dicamba. One area is the development of new formulations that are less volatile and less prone to drift. Another area is the study of the long-term effects of dicamba on soil health and microbial communities. Additionally, research could be done to understand the potential impact of dicamba on non-target plant species and wildlife. Finally, there is a need for research to identify alternative weed control methods that are less harmful to the environment.

Métodos De Síntesis

Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenoxyacetic acid with valine methyl ester. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure dicamba.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its effectiveness in controlling weeds in agriculture. It has been shown to be effective against a wide range of broadleaf weeds, including those resistant to other herbicides. Dicamba is also used in research to study the effects of herbicides on plant growth and development.

Propiedades

IUPAC Name |

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-8(2)13(14(19)20-3)17-12(18)7-21-11-5-4-9(15)6-10(11)16/h4-6,8,13H,7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLQWHJGLWMXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)

![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-thienylmethyl)benzamide](/img/structure/B4955427.png)

![7-benzoyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955434.png)

![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)

![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)

![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)